molecular formula C20H27BrN2O2 B1221147 Hydroquinine hydrobromide CAS No. 85153-19-1

Hydroquinine hydrobromide

Cat. No.: B1221147
CAS No.: 85153-19-1
M. Wt: 407.3 g/mol
InChI Key: BKKQYYLUFOIOJF-UHFFFAOYSA-N
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Description

Hydroquinine hydrobromide is a derivative of quinine, an alkaloid found in the bark of the cinchona tree. It is primarily used for the treatment of nocturnal muscle cramps and certain cardiac arrhythmias. This compound has been approved for marketing in various countries and is available as an over-the-counter drug in some regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroquinine hydrobromide can be synthesized through the reaction of hydroquinine with hydrobromic acid. The process involves the following steps:

    Hydroquinine Preparation: Hydroquinine is typically obtained from quinine through a reduction process.

    Reaction with Hydrobromic Acid: Hydroquinine is then reacted with hydrobromic acid under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

    Raw Material Sourcing: High-purity quinine is sourced and reduced to hydroquinine.

    Reaction Optimization: The reaction with hydrobromic acid is carried out in reactors designed to maintain optimal temperature and pressure conditions.

    Purification: The resulting this compound is purified through crystallization and filtration techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Hydroquinine hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be reduced back to quinine under specific conditions.

    Substitution: It can undergo substitution reactions with other halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Quinine.

    Substitution Products: Various substituted hydroquinine derivatives.

Scientific Research Applications

Hydroquinine hydrobromide has several scientific research applications, including:

Mechanism of Action

Hydroquinine hydrobromide exerts its effects by modulating ion channels, particularly potassium and sodium channels, in cardiac muscle cells. This modulation helps stabilize cardiac rhythm, making it useful in treating certain arrhythmias . Additionally, it inhibits the growth of multidrug-resistant bacteria by suppressing specific metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Hydroquinine hydrobromide is unique due to its dual role in treating both muscle cramps and cardiac arrhythmias. Its ability to modulate ion channels and inhibit bacterial growth sets it apart from other quinine derivatives and similar compounds.

Properties

IUPAC Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKQYYLUFOIOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901005573
Record name 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901005573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85153-19-1
Record name 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901005573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8α,9R)-10,11-dihydro-6'-methoxycinchonan-9-ol monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroquinine hydrobromide
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Hydroquinine hydrobromide
Reactant of Route 3
Hydroquinine hydrobromide
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Hydroquinine hydrobromide
Reactant of Route 5
Hydroquinine hydrobromide
Reactant of Route 6
Hydroquinine hydrobromide
Customer
Q & A

Q1: What is the efficacy of Hydroquinine Hydrobromide in treating nocturnal leg cramps?

A2: A randomized, double-blind, placebo-controlled trial conducted in the Netherlands investigated the efficacy of 300 mg this compound for the prevention of frequent, ordinary muscle cramps []. The study concluded that short-term use of this compound at this dosage was safe and significantly more effective than placebo in preventing these cramps [].

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